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Efficacy and Outcomes Comparison

Get Quote

The table below summarizes key efficacy and safety findings for maralixibat from RWE and long-term

clinical studies.

Data Sources |/ Study

Aspect Findings from RWE & Long-Term Studies
Names

Pruritus Clinically meaningful reductions sustained up to 7 ICONIC, IMAGO, ITCH,
Reduction years (ItchRO(Obs) score change: -2.14 from MERGE [2] [1]

baseline). [1]
Serum Bile Significant and sustained reductions from baseline ICONIC, IMAGO, ITCH,
Acids (sBA) observed up to 7 years (median change: -105 MERGE [2] [1]

pmol/L). [1]
Growth & Sustained improvement in height z-scores over 7 MERGE [1]
Nutrition years (change from baseline: +0.7). Weight z-scores

remained largely stable. [1]
Event-Free Significantly better event-free survival (manifestations =~ Comparative analysis of
Survival of portal hypertension, biliary diversion, transplant, or maralixibat trials vs.

death) vs. a real-world natural history cohort (GALA).

[3]

GALA database [3]
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S . Data Sources / Study
Aspect Findings from RWE & Long-Term Studies

Names
Real-World Effective in patients who would have been excluded Expanded access and
Effectiveness from trials (e.g., post-biliary diversion, tube-fed), with post-approval use [4]

safety profile consistent with trials. [4]

| Safety Profile | Most common AEs: Diarrhea, abdominal pain, vomiting. [5] ¢« Liver Enzyme
Elevations: ALT >3x ULN in 24% of patients; typically manageable with dose adjustment. [5] [2] * No new
safety signals identified with long-term use (up to 7 years). [1] | LiverTox, IMAGO, ITCH, IMAGINE,
MERGE [5] [2] [1] |

Key Experimental Protocols and Methodologies

For researchers evaluating this RWE, understanding the design of the underlying studies is critical.

GALA Real-World Cohort Comparison

This study provided the strongest comparative outcome data by using a novel statistical approach to compare

maralixibat-treated patients with an untreated real-world cohort. [3]

¢ Objective: To evaluate whether maralixibat improves long-term event-free survival in ALGS patients.
¢ Methodology:
o Intervention Cohort: 84 patients from maralixibat clinical trials. [3]
o Control Cohort: 469 participants from the GALA (Global ALagille Alliance) database, filtered
to match key eligibility criteria of the maralixibat trials. [3]
o Statistical Alignment: Maximum likelihood estimation was used to align disease severity
between the two cohorts at the index time (initiation of maralixibat). [3]
o Primary Endpoint: Event-free survival, defined as time to first event of manifestations of
portal hypertension, surgical biliary diversion, liver transplant, or death. [3]
o Analysis: Cox proportional hazards models, with sensitivity analyses and covariate
adjustments. [3]

Long-Term Extension Studies (IMAGINE, IMAGINE-Il, MERGE)
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These studies form the core of the long-term efficacy and safety data for maralixibat.

¢ Objective: To assess the durability of response and long-term safety of maralixibat in ALGS. [2] [1]
¢ Methodology:
o Design: Open-label extension studies pooling patients from the initial placebo-controlled trials
(IMAGO and ITCH). [2]
o Population: Children with ALGS and severe, intractable pruritus. [2]
o Endpoints: Change from baseline in pruritus (ItchRO[Obs]), quality of life (PedsQL), serum bile
acids, liver biochemistry, and growth parameters. [2] [1]
o Dosing: Patients were escalated to their maximum tolerated dose. The studies included
procedures for dose modification or interruption in response to predefined liver chemistry
thresholds. [2]

Real-World Experience Analysis

This analysis provides insights into the drug's performance in clinical practice beyond strict trial protocols.

¢ Objective: To report on the effectiveness and safety of maralixibat in patients under broader clinical
circumstances. [4]
e Methodology:

o Design: Retrospective review of patient records. [4]

o Population: ALGS patients who received maralixibat but would have been excluded from
clinical trials (e.qg., those with prior surgical biliary diversion, using feeding tubes, or under
consideration for transplantation). [4]

o Assessment: Evaluation of pruritus reduction and tolerability compared to baseline. [4]

Mechanism of Action and Pathway

Maralixibat is an apical sodium-dependent bile acid transporter (ASBT) inhibitor. Its mechanism and

downstream effects can be visualized as follows:
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Critical Appraisal of the Evidence

When interpreting this RWE for drug development, consider these points:

e Strengths: The comparison with the GALA database is a robust method to address the lack of long-
term placebo controls in rare diseases. [3] The 7-year follow-up in the MERGE study provides
valuable long-term data on efficacy and safety. [1]

¢ Limitations & Gaps: A significant evidence gap exists in direct head-to-head comparisons with
odevixibat, the other approved IBAT inhibitor. Decision-makers must rely on cross-trial comparisons.
Furthermore, the term "real-world" in the available literature often still refers to structured clinical trial
extensions; purely observational post-market studies are only beginning to emerge. [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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